molecular formula C8H7ClN2 B2579068 6-Chloromethyl-2-pyridylacetonitrile CAS No. 1256463-17-8

6-Chloromethyl-2-pyridylacetonitrile

Cat. No.: B2579068
CAS No.: 1256463-17-8
M. Wt: 166.61
InChI Key: MVWNYXXABOWKKK-UHFFFAOYSA-N
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Description

“6-Chloromethyl-2-pyridylacetonitrile” is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of β-enaminonitriles, which are important building blocks in the synthesis of pharmaceuticals, fungicides, dyes, and biological pesticides, has been achieved by condensation of two functional amide/nitrile molecules under high temperature and/or strong base conditions . Another method involves the alkylation of deprotonated nitrile anions . Chloromethylation of aromatic compounds has also been achieved using chloromethyl methyl ether .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the crystal structure of 2-(chloromethyl)pyridine, a similar compound, has been reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the condensation reaction of mixed nitriles using deprotonated n-butyronitrile, 3-phenylpropionitrile, 2-pyridylacetonitrile as electron donors and benzonitrile, 2-cyanopyridine, 2-thiophenecarbonitrile, 2-naphthonitrile as electron acceptors has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Pyridylacetonitrile, a similar compound, has a molecular formula of C7H6N2 and an average mass of 118.136 Da .

Scientific Research Applications

Synthesis and Molecular Applications

6-Chloromethyl-2-pyridylacetonitrile is used in the synthesis of various novel pyridine and fused pyridine derivatives. These derivatives have shown potential in antimicrobial and antioxidant activities, as evidenced in a study where they were prepared starting from a specific pyridine-3-carbonitrile and treated with various acids and anhydrides (Flefel et al., 2018).

Electrochemical Studies

In electrochemical research, this compound has been studied for its reduction at carbon cathodes in acetonitrile. This research provides insights into the electrochemical behavior of chloromethylpyridine derivatives and their potential applications in electrochemistry and synthesis (Ji et al., 2001).

Corrosion Inhibition

Derivatives of this compound have been explored as corrosion inhibitors. For instance, pyridazine derivatives showed significant inhibition efficiency in protecting mild steel in acidic environments, which is crucial in understanding the role of such compounds in industrial applications (Mashuga et al., 2017).

Fluorescence and Optical Studies

The compound is involved in the synthesis of highly emissive 2-pyridone-based compounds. These compounds exhibit solvatofluorochromism and intense blue-green fluorescence in nonpolar solvents, indicating their potential as fluorophores for various practical applications (Hagimori et al., 2016).

Mechanism of Action

Target of Action

The primary target of 6-Chloromethyl-2-pyridylacetonitrile It’s known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

The mode of action of This compound involves its interaction with other organic compounds in chemical reactions. For instance, it’s used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, This compound likely undergoes a series of reactions, including oxidative addition and transmetalation .

Biochemical Pathways

The biochemical pathways affected by This compound are largely dependent on the specific reactions it’s involved in. In the context of Suzuki–Miyaura coupling, it participates in the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .

Result of Action

The molecular and cellular effects of This compound are determined by the specific reactions it participates in. In the Suzuki–Miyaura coupling, for example, it contributes to the formation of new organic compounds through the creation of carbon–carbon bonds .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, 2,6-BIS(CHLOROMETHYL)PYRIDINE, a similar compound, has been reported to be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-[6-(chloromethyl)pyridin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-8-3-1-2-7(11-8)4-5-10/h1-3H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWNYXXABOWKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CCl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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